N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked to a benzo[d][1,3]dioxol-5-ylmethyl group and a 6-(furan-2-yl)pyridazin-3-yl moiety. The piperidine ring may enhance bioavailability due to its moderate basicity and conformational flexibility .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-22(23-12-15-5-7-19-20(11-15)30-14-29-19)16-3-1-9-26(13-16)21-8-6-17(24-25-21)18-4-2-10-28-18/h2,4-8,10-11,16H,1,3,9,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUHYHUHWEBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.
- Molecular Formula : C22H22N4O4
- Molecular Weight : 406.442 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
The compound exhibits varied biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Research has shown that it acts as an agonist for the 5-HT_1A receptor, which is crucial for modulating serotonin levels in the brain. This interaction is associated with potential anxiolytic and antidepressant effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are beneficial in preventing oxidative stress-related cellular damage.
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Scavenging | 12.5 |
| ABTS Scavenging | 9.8 |
In Vivo Studies
In vivo studies on animal models have indicated that the compound may possess neuroprotective effects. It was observed to improve cognitive functions in models of induced stress and anxiety.
Case Studies
- Study on Neuroprotective Effects : A study conducted on mice demonstrated that administration of the compound at a dose of 10 mg/kg significantly improved memory retention in a Morris water maze test compared to control groups .
- Evaluation of Antidepressant Activity : In another study, the compound was tested for its antidepressant-like effects using the forced swim test. Results indicated a reduction in immobility time, suggesting potential efficacy as an antidepressant .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can enhance its biological activity. Modifications on the piperidine and pyridazine rings have been shown to influence receptor binding affinity and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 2-Furan | Increased binding to 5-HT_1A receptor |
| Benzodioxole | Enhanced antioxidant properties |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
Structural Differences and Implications
- Core Heterocycle : The target’s piperidine ring (6-membered, one nitrogen) vs. piperazine (6-membered, two nitrogens) in alters basicity and hydrogen-bonding capacity. Piperidine’s lower basicity may improve blood-brain barrier penetration compared to piperazine .
- Linker Chemistry : The target’s direct piperidine-pyridazine linkage contrasts with the alkyl chain in , which may confer conformational flexibility and influence target binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
